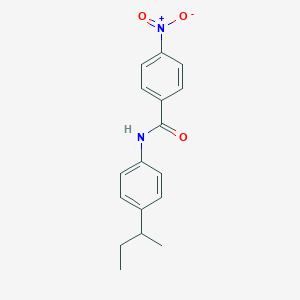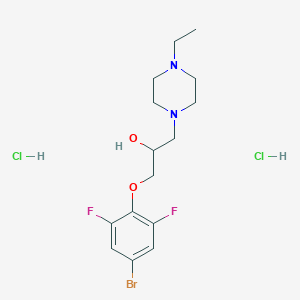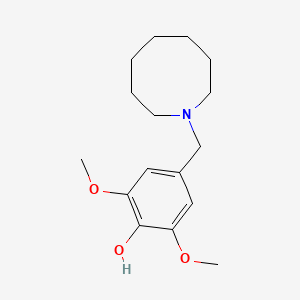![molecular formula C17H19F3N4O B5154282 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TCA and is a member of the azepane family.
Mecanismo De Acción
The mechanism of action of TFB-TCA is not well understood. However, studies have shown that this compound can interact with biological molecules such as enzymes and proteins. The triazole ring in TFB-TCA is thought to play a crucial role in its interactions with these molecules.
Biochemical and Physiological Effects:
TFB-TCA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. In addition, TFB-TCA has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TFB-TCA in lab experiments is its simplicity of synthesis. This compound can be easily synthesized using standard laboratory techniques. In addition, TFB-TCA has shown promising results in various applications, making it a potential candidate for further research.
However, one of the limitations of using TFB-TCA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of TFB-TCA is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on TFB-TCA. One potential area of research is the development of TFB-TCA as a potential drug candidate for the treatment of cancer and other diseases. In addition, further research is needed to understand the mechanism of action of TFB-TCA and its interactions with biological molecules.
Another potential area of research is the development of new fluorescent probes based on TFB-TCA. This compound has shown promising results as a fluorescent probe for the detection of biological molecules, and further research in this area could lead to the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TFB-TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. Further research is needed to fully understand the mechanism of action of TFB-TCA and its potential applications in various fields.
Métodos De Síntesis
The synthesis method of TFB-TCA involves the use of a copper-catalyzed click reaction. This reaction involves the coupling of an alkyne and an azide to form a triazole ring. The resulting compound is then reacted with an acid chloride to produce TFB-TCA. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
TFB-TCA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, TFB-TCA has shown promising results as a potential drug candidate for the treatment of various diseases. Studies have shown that TFB-TCA can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. This compound has been used to detect the presence of enzymes, proteins, and other biomolecules in biological samples.
Propiedades
IUPAC Name |
azepan-1-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-8-4-3-7-13(14)11-24-12-15(21-22-24)16(25)23-9-5-1-2-6-10-23/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUKVLPRGYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114847.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)


![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)

![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)